2-Chloro-5-methyl-1,3-oxazole hydrochloride
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Overview
Description
2-Chloro-5-methyl-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C4H5Cl2NO and a molecular weight of 153.99 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1,3-oxazole hydrochloride typically involves the reaction of 2-chloro-5-methyloxazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The compound is synthesized in large quantities using standardized protocols to meet the demands of research and development .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-1,3-oxazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of 2-Chloro-5-methyloxazole .
Scientific Research Applications
2-Chloro-5-methyl-1,3-oxazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-1,3-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methyl-1,3-oxazole hydrochloride: Similar in structure but may have different biological activities and applications.
2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties.
Biological Activity
2-Chloro-5-methyl-1,3-oxazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C5H6ClN
- Molecular Weight : 133.56 g/mol
- CAS Number : 2109286-03-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:
- Enzyme Inhibition : It inhibits specific enzymes involved in cellular signaling pathways, which may lead to alterations in cell function.
- Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially inducing apoptosis in cancer cells .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound. In vitro evaluations against various cancer cell lines revealed:
- Growth Inhibition : The compound exhibited significant growth inhibition with GI50 values in the low micromolar range against leukemia cell lines. For instance, compounds with similar structures showed GI50 values as low as 44.7 nM against specific leukemia cell lines .
Compound | Cell Line | GI50 (nM) |
---|---|---|
2-Chloro-5-methyl | CEM (leukemia) | 48.8 |
2-Chloro-5-methyl | U937 (monocytic leukemia) | 44.7 |
Flow cytometry assays indicated that the compound acts as a potent inducer of apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves:
- Tubulin Binding : The compound binds to tubulin, disrupting microtubule polymerization.
- Apoptosis Induction : It promotes apoptotic pathways leading to cell death .
Study on Anticancer Activity
In a comprehensive study involving the NCI-60 human tumor cell lines, various derivatives of oxazole were screened for their anticancer properties. The results highlighted that:
- Structure Activity Relationship (SAR) : Modifications in the substituents significantly affected the biological activity. For example, the presence of chloro and trifluoromethyl groups on the aniline ring enhanced potency against leukemia cells .
Comparative Analysis with Other Compounds
A comparative study was conducted between this compound and other oxazole derivatives. The findings revealed that:
Compound | Type | Potency (GI50) |
---|---|---|
2-Chloro-5-methyl | Oxazole | 44.7 nM |
Similar Derivative A | Oxazole | 50 nM |
Similar Derivative B | Oxazole | 60 nM |
This indicates that slight structural variations can lead to significant differences in biological activity.
Properties
IUPAC Name |
2-chloro-5-methyl-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRINAWRSHUKAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2109286-03-3 |
Source
|
Record name | 2-chloro-5-methyl-1,3-oxazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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